Z-L-Threonine N-hydroxysuccinimide ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

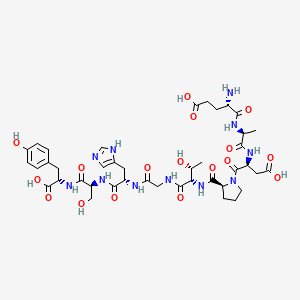

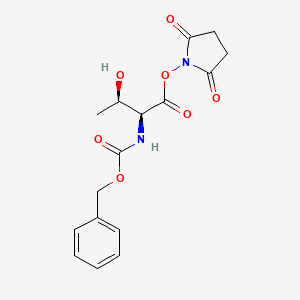

Z-L-Threonine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C16H18N2O7 . It is also known by the synonym Z-L-Thr-OSu .

Molecular Structure Analysis

The molecular structure of Z-L-Threonine N-hydroxysuccinimide ester consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The IUPAC name for this compound is benzyl (1S,2R)-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-hydroxypropylcarbamate .Chemical Reactions Analysis

N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, are known to be versatile reactivity-based probes. They can map the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .Physical And Chemical Properties Analysis

Z-L-Threonine N-hydroxysuccinimide ester is a white powder with a melting point of 97-101°C . It has a molecular weight of 350.33 . The compound should be stored at 0-8°C .科学的研究の応用

Functionalization of Cellulose

N-Hydroxysuccinimide-activated esters, such as Z-L-Threonine N-hydroxysuccinimide ester, have been used as functionalization agents for amino cellulose . This involves a synthesis protocol that introduces new functionalities to cellulose, starting with established protocols for the tosylation of cellulose and its subsequent reaction with a diamine linker .

Photoreactive Functional Group

The ester has been used in the functionalization of microcrystalline cellulose with a N-hydroxysuccinimide-activated ester of benzophenone, a photoreactive functional group . Irradiation of the final product with UV light yields a self-standing polymer film and is expected to result in cross-linking among cellulose chains .

Chemiluminescence Coreactant

N-Hydroxysuccinimide (NHS), a component of Z-L-Threonine N-hydroxysuccinimide ester, has been explored as an efficient and stable chemiluminescence coreactant . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system .

Detection of Co2+

The luminol-NHS system has been applied for the highly selective and ultrasensitive detection of Co2+ . This system enables the efficient detection of luminol and NHS with excellent sensitivity .

Protein Surface Labeling

The N-hydroxysuccinimide (NHS) ester moiety is one of the most widely used amine reactive groups for covalent conjugation of proteins/peptides to other functional targets . In this context, Z-L-Threonine N-hydroxysuccinimide ester could potentially be used for protein surface labeling.

Biochemical Applications and Organic Synthesis

NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, is a component of Z-L-Threonine N-hydroxysuccinimide ester . This suggests that the ester could be used in similar applications.

将来の方向性

The use of N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, as reactivity-based probes for mapping proteome-wide ligandable hotspots is a promising area of research . These compounds could potentially be used to identify previously unknown druggable hotspots in proteins, enabling new strategies for drug discovery .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZRUMKJVGFNAZ-YGRLFVJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679835 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-Threonine N-hydroxysuccinimide ester | |

CAS RN |

76401-90-6 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)